N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzodioxole ring, a tetrazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a phenoxyacetamide derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2H-tetrazol-5-yl)phenoxy]acetamide: Lacks the methyl group on the tetrazole ring.
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the benzodioxole and tetrazole rings, along with the phenoxyacetamide moiety, makes N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide unique. This combination of structural features may confer distinct biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H17N5O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H17N5O4/c1-23-21-18(20-22-23)13-3-5-14(6-4-13)25-10-17(24)19-9-12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,19,24) |
InChI Key |
MJTASOXHZXOEMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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